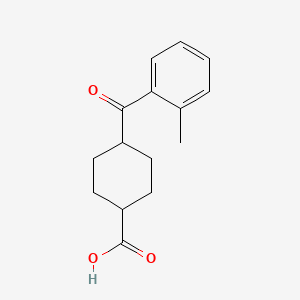

cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Beschreibung

cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane-1-carboxylic acid derivative featuring a 2-methylbenzoyl substituent at the cis-4 position of the cyclohexane ring. Its molecular formula is C₁₅H₁₈O₃, with a calculated molecular weight of 246.3 g/mol.

Eigenschaften

IUPAC Name |

4-(2-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITPEVSEKLINBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 4-(2-Methylbenzoyl)cyclohexane.

Hydrolysis: The resulting product is then subjected to hydrolysis under acidic or basic conditions to introduce the carboxylic acid group, forming cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then react with nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), nucleophiles

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Acyl chlorides, esters, amides

Wissenschaftliche Forschungsanwendungen

cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, such as its use in drug development or chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Position : The cis-4 configuration ensures spatial proximity of the benzoyl group to the carboxylic acid, influencing intramolecular interactions and crystal packing .

- Electronic Properties :

- Electron-donating groups (e.g., methoxy in ) decrease acidity of the carboxylic acid (higher pKa) compared to electron-withdrawing groups (e.g., bromo in ), which increase acidity.

- Fluorinated derivatives (e.g., ) exhibit unique polarity and lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug candidates.

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., ) show improved aqueous solubility compared to hydrophobic methyl or bromo derivatives.

- Melting Points : Steric bulk from substituents like 3,4-dimethylbenzoyl () correlates with higher melting points due to tighter crystal lattice packing.

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Synthetic Challenges : Cis/trans isomerism requires precise stereocontrol during synthesis, often achieved via catalytic hydrogenation or chiral auxiliaries .

Biologische Aktivität

Cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

Cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid features a cyclohexane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group. This configuration influences its reactivity and biological interactions.

Chemical Formula: C13H14O3

Molecular Weight: 218.25 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anti-inflammatory and analgesic effects.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing physiological responses.

Biological Activities

Research indicates that cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, contributing to reduced inflammation in biological models.

- Antioxidant Properties: It has shown promise in scavenging free radicals, which may protect cells from oxidative stress.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid against common pathogens including E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation, the administration of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid resulted in a marked reduction of paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

Study 3: Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity with an IC50 value of approximately 30 µM.

Synthesis

The synthesis of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves several key steps:

- Formation of the Cyclohexane Ring: Starting from cyclohexanone derivatives.

- Benzoylation Reaction: Introduction of the 2-methylbenzoyl group through Friedel-Crafts acylation.

- Carboxylation: Conversion to the carboxylic acid form via hydrolysis or other methods.

Data Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 50 - 100 µg/mL | Study 1 |

| Anti-inflammatory | Reduced paw edema | Study 2 |

| Antioxidant | IC50: ~30 µM | Study 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.